molecular formula C8H11NO2 B1594004 Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 50634-33-8

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1594004
CAS No.: 50634-33-8
M. Wt: 153.18 g/mol
InChI Key: DNTZFFSVKAZNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its two methyl groups at the 3 and 4 positions and a carboxylate ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-dimethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

3,4-dimethylpyrrole+methyl chloroformateMethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate\text{3,4-dimethylpyrrole} + \text{methyl chloroformate} \rightarrow \text{this compound} 3,4-dimethylpyrrole+methyl chloroformate→Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: 3,4-dimethyl-1H-pyrrole-2-methanol.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3,4-dimethyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative of the compound.

    3,4-dimethyl-1H-pyrrole: Lacks the ester group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-9-7(6(5)2)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTZFFSVKAZNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343853
Record name Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50634-33-8
Record name Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Customer
Q & A

Q1: Why are Schiff base ligands containing pyrrole units of interest in scientific research?

A: Schiff base ligands incorporating pyrrole units have garnered significant attention in recent years due to their noteworthy ability to coordinate with metal ions [, , ]. This property makes them valuable building blocks for creating metal complexes with potential applications in various fields, such as catalysis, materials science, and biomedical research.

Q2: What is the role of Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in the synthesis of these Schiff base ligands?

A: this compound serves as a key starting material in synthesizing the Schiff base ligands discussed in the research [, , ]. It reacts with hydrazide derivatives to form the desired ligands through a condensation reaction, creating a C=N double bond.

Q3: How are the synthesized Schiff base ligands characterized in the research?

A: The research primarily employs single-crystal X-ray diffraction to determine the three-dimensional structures of the synthesized Schiff base ligands [, , ]. This technique provides detailed information about bond lengths, bond angles, and the overall conformation of the molecules. Additionally, the studies discuss the intermolecular interactions, such as hydrogen bonding, that influence the crystal packing of these compounds.

Q4: What is the significance of the E configuration observed in the synthesized Schiff base ligands?

A: The studies consistently report that the synthesized Schiff base ligands adopt an E configuration at the C=N double bond formed during the reaction [, , ]. This configuration indicates that the substituents attached to the carbon and nitrogen atoms of the imine bond are on opposite sides of the double bond. The E configuration can influence the ligand's spatial arrangement and, consequently, its coordination behavior with metal ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.